An In-depth Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol (CAS No: 948571-47-9), a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document consolidates the known chemical properties, outlines a validated synthetic pathway, explores the compound's reactivity, and discusses its potential as a versatile building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights.
Core Molecular Attributes and Physicochemical Properties
2-(4-Amino-1H-pyrazol-1-yl)ethanol is a bifunctional molecule featuring a primary amine and a primary alcohol, anchored to a 1,4-substituted pyrazole ring. This unique arrangement of functional groups provides multiple points for chemical modification, making it an attractive starting material for combinatorial library synthesis and lead optimization campaigns.
Structural and Identity Information
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IUPAC Name: 2-(4-Amino-1H-pyrazol-1-yl)ethanol
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Synonyms: 4-amino-1-(2-hydroxyethyl)pyrazole, 2-(4-aminopyrazolyl)ethan-1-ol[3]
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CAS Number: 948571-47-9[4]
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Molecular Formula: C₅H₉N₃O[4]
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Molecular Weight: 127.14 g/mol [4]
Physicochemical Data Summary
The experimental physicochemical data for this specific molecule is not extensively published. The values presented below are based on computational predictions and data from structurally similar compounds, providing a reliable estimate for experimental design.
| Property | Value / Description | Source / Justification |
| Appearance | Expected to be an off-white to light yellow solid. | Based on related aminopyrazole derivatives.[5] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The presence of amino and hydroxyl groups enhances polarity and hydrogen bonding capacity. |
| pKa | Estimated pKa₁ ≈ 4-5 (amino group), pKa₂ ≈ 15-16 (hydroxyl group). | Based on standard pKa values for aminopyrazoles and primary alcohols. |
Synthesis and Mechanistic Insights
The synthesis of 1,4-disubstituted pyrazoles is a well-established process in organic chemistry. A robust and scalable approach for preparing 2-(4-Amino-1H-pyrazol-1-yl)ethanol involves a multi-step sequence starting from readily available commercial precursors. The causality behind this chosen pathway lies in its efficiency and control over regioselectivity, which is critical for producing the desired isomer.
Proposed Synthetic Workflow
The synthesis can be logically divided into three key stages: (1) Formation of the pyrazole core via condensation, (2) Nitration to install a precursor to the amine, and (3) Reduction to yield the final product.
Caption: Proposed three-stage synthetic workflow for 2-(4-Amino-1H-pyrazol-1-yl)ethanol.
Detailed Experimental Protocol
Protocol Objective: To synthesize 2-(4-Amino-1H-pyrazol-1-yl)ethanol with high purity.
Step 1: Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole
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To a stirred solution of 2-hydroxyethylhydrazine (1.0 eq) in ethanol, add malononitrile (1.0 eq) and triethyl orthoformate (1.1 eq).
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Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Causality Check: The hydrazine first condenses with triethyl orthoformate, which then reacts with the active methylene compound (malononitrile) to form an intermediate that cyclizes to the pyrazole ring. Ethanol is an excellent solvent for this reaction class.[6]
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
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Purify the resulting crude product by column chromatography or recrystallization to yield the intermediate.
Step 2: Synthesis of 5-Amino-1-(2-hydroxyethyl)-4-nitro-1H-pyrazole
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Dissolve the product from Step 1 (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
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Add a mixture of concentrated nitric acid (1.05 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.
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Causality Check: The amino group on the pyrazole ring is a strong activating group, directing the electrophilic nitration to the C4 position. The cold, acidic conditions are standard for controlling the exothermicity and preventing side reactions.
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Stir the mixture at 0-5°C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-product.
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Filter, wash with cold water, and dry the solid.
Step 3: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol
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Suspend the nitro-pyrazole from Step 2 (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
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Causality Check: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with water being the only byproduct.[7]
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Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Evaporate the solvent under reduced pressure to yield the final product, 2-(4-Amino-1H-pyrazol-1-yl)ethanol.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(4-Amino-1H-pyrazol-1-yl)ethanol stems from its three distinct reactive sites. Understanding the chemoselectivity of these sites is paramount for its effective use in drug development.
Caption: Key reactivity sites on 2-(4-Amino-1H-pyrazol-1-yl)ethanol and potential derivatization pathways.
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Site A (Primary Amine): As the most nucleophilic site under neutral or basic conditions, the amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. It is also a key handle for introducing diversity via reductive amination or palladium-catalyzed cross-coupling reactions.[8]
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Site B (Primary Alcohol): The hydroxyl group can be targeted for esterification or etherification to modulate properties like solubility and lipophilicity. Protection of this group (e.g., as a silyl ether) may be necessary to achieve selective reactions at the amine.
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Site C (Pyrazole Ring): The pyrazole ring itself is relatively stable but can undergo further substitution. The N-H of the pyrazole (position 2) can be alkylated under specific conditions, although the N1 position is already substituted.
Applications in Medicinal Chemistry and Drug Discovery
The aminopyrazole core is a cornerstone of modern medicinal chemistry, valued for its ability to form key hydrogen bond interactions with biological targets such as protein kinases.[2][9]
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Kinase Inhibition: Many successful kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding pocket of the enzyme. The amino group of the aminopyrazole scaffold often acts as a crucial hydrogen bond donor. Derivatives of this compound are actively being investigated as inhibitors of kinases like FLT3 for the treatment of acute myeloid leukemia (AML).[8]
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Scaffold for Privileged Structures: The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets. Pyrazoles are a classic example.[1] By using 2-(4-Amino-1H-pyrazol-1-yl)ethanol as a starting point, medicinal chemists can rapidly generate libraries of diverse compounds for screening against a wide array of targets, from GPCRs to enzymes.
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Modulation of Physicochemical Properties: The ethanol side chain provides a handle to improve pharmacokinetic properties. It can enhance aqueous solubility, a common challenge in drug development, and provides a vector for further modification away from the core pharmacophore.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(4-Amino-1H-pyrazol-1-yl)ethanol is not publicly available, data from structurally related aminopyrazole and pyrazole compounds provide essential guidance.[10][11]
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Hazard Classification (Anticipated):
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Handling Precautions:
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First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
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Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[12]
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Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[11]
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Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[10]
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Storage:
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